molecular formula C11H16FNO B12974568 (S)-1-(3-Fluoro-4-methoxyphenyl)butan-1-amine

(S)-1-(3-Fluoro-4-methoxyphenyl)butan-1-amine

Cat. No.: B12974568
M. Wt: 197.25 g/mol
InChI Key: JLDFLXAISNHUQN-JTQLQIEISA-N
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Description

(S)-1-(3-Fluoro-4-methoxyphenyl)butan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methoxy group on a phenyl ring, attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Fluoro-4-methoxyphenyl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and (S)-2-aminobutane.

    Formation of Intermediate: The aldehyde group of 3-fluoro-4-methoxybenzaldehyde is reacted with (S)-2-aminobutane under reductive amination conditions to form the corresponding imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Fluoro-4-methoxyphenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may serve as a ligand or probe in biochemical studies.

    Medicine: It has potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-Fluoro-4-methoxyphenyl)butan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or ion channels. The fluorine and methoxy groups can influence its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Fluorophenyl)butan-1-amine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    (S)-1-(4-Methoxyphenyl)butan-1-amine: Lacks the fluorine atom, which can influence its electronic properties and interactions with biological targets.

    (S)-1-(3-Chloro-4-methoxyphenyl)butan-1-amine: Contains a chlorine atom instead of fluorine, which can alter its chemical and biological properties.

Uniqueness

(S)-1-(3-Fluoro-4-methoxyphenyl)butan-1-amine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. These substituents can significantly influence its chemical reactivity, physical properties, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

(1S)-1-(3-fluoro-4-methoxyphenyl)butan-1-amine

InChI

InChI=1S/C11H16FNO/c1-3-4-10(13)8-5-6-11(14-2)9(12)7-8/h5-7,10H,3-4,13H2,1-2H3/t10-/m0/s1

InChI Key

JLDFLXAISNHUQN-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=CC(=C(C=C1)OC)F)N

Canonical SMILES

CCCC(C1=CC(=C(C=C1)OC)F)N

Origin of Product

United States

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